molecular formula C21H18O12 B12304348 6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Cat. No.: B12304348
M. Wt: 462.4 g/mol
InChI Key: IAYGIELPGJHKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a complex organic compound. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione involves multiple steps, typically starting from simpler flavonoid precursors. The process often includes hydroxylation, methoxylation, and glycosylation reactions under controlled conditions . Industrial production methods may involve the use of biocatalysts or engineered microbial systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .

Properties

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

IUPAC Name

6,14-dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C21H18O12/c1-5-12(23)14(25)15(26)21(30-5)31-9-4-7-10-11-6(19(27)32-17(10)13(9)24)3-8(22)16(29-2)18(11)33-20(7)28/h3-5,12,14-15,21-26H,1-2H3

InChI Key

IAYGIELPGJHKME-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5OC)O)C(=O)O3)O)O)O)O

Origin of Product

United States

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